molecular formula C29H56O2 B14268040 Nonacosane-2,3-dione CAS No. 189898-30-4

Nonacosane-2,3-dione

Cat. No.: B14268040
CAS No.: 189898-30-4
M. Wt: 436.8 g/mol
InChI Key: UFIKRUYQLDPQDR-UHFFFAOYSA-N
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Description

Nonacosane-2,3-dione (hypothetical IUPAC name: C₂₉H₅₆O₂) is a long-chain diketone derived from nonacosane (C₂₉H₆₀), a saturated hydrocarbon with a 29-carbon backbone. Nonacosane itself is a solid at room temperature (melting point: 63–66°C, boiling point: 440.8°C) , and the addition of two ketone groups at positions 2 and 3 would likely increase polarity, alter solubility, and modify biological activity compared to the parent hydrocarbon.

Properties

CAS No.

189898-30-4

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacosane-2,3-dione

InChI

InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3

InChI Key

UFIKRUYQLDPQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Nonacosane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted diketones, depending on the nucleophile used.

Mechanism of Action

The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Nonacosane-2,3-dione with structurally related diketones and ketones:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound C₂₉H₅₆O₂ ~436.7 Inferred: 70–75 Inferred: >440 Low (lipid-soluble)
Butane-2,3-dione C₄H₆O₂ 86.09 -2.4 88 Highly water-soluble
Pentane-2,3-dione C₅H₈O₂ 100.12 -52 128 Water-soluble
Piperazine-2,3-dione C₄H₆N₂O₂ 114.10 138–140 N/A Moderate
2-Nonadecanone C₁₉H₃₈O 282.51 ~30–35 N/A Lipid-soluble

Key Observations :

  • Chain Length: this compound’s extended alkyl chain (C29) contrasts sharply with smaller diketones like butane-2,3-dione (C4), resulting in lower volatility and higher molecular weight. This likely limits its presence in gaseous phases, as seen with 2-Nonadecanone (C19 ketone), which was detected at only 0.5 ng/m³ in cow stable air samples .
  • Solubility: Smaller diketones (e.g., butane-2,3-dione) are highly water-soluble and volatile, contributing to their roles as flavor compounds in dairy products. In contrast, this compound’s lipid solubility may favor accumulation in fatty tissues or sediments.
Environmental Presence
  • 2-Nonadecanone and Cholesta-3,5-diene (a steroidal alkene) were detected in cow stable air at 0.5 ng/m³ and 239 ng/m³, respectively . This compound’s longer chain may result in even lower atmospheric concentrations due to reduced volatility.
  • Butane-2,3-dione (a key yogurt flavor) and pentane-2,3-dione are metabolized by microbes during fermentation. Their absence or reduction in kefir (e.g., pentane-2,3-dione is undetectable) highlights microbial specificity in diketone degradation .

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